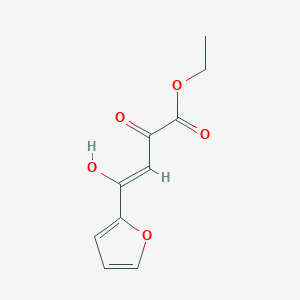

(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

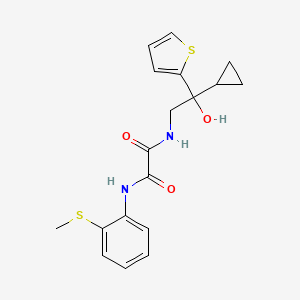

“(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone” is a new piperazine compound . It has been studied for its anti-nociceptive and anti-inflammatory effects .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 1-phenyl-1H-pyrazole-4-carboxylic acid and SOCl2 in the presence of anhydrous DMF .Molecular Structure Analysis

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .Aplicaciones Científicas De Investigación

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives are recognized for their versatile scaffold in medicinal chemistry, with applications extending into the treatment of central nervous system (CNS) disorders. Despite the historical view of phenylpiperazine as primarily a "CNS structure," recent patents and studies suggest its potential for diversification across various therapeutic fields. Modifications to the molecular skeleton and basicity, along with substitution patterns on the aromatic ring, can lead to significant pharmacokinetic and pharmacodynamic improvements, potentially useful across a spectrum of therapeutic areas. This versatility underscores the potential of phenylpiperazine derivatives, including compounds structurally related to (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone, for the development of new classes of therapeutic agents (Maia, Tesch, & Fraga, 2012).

Mecanismo De Acción

The compound has been found to have anti-nociceptive and anti-inflammatory effects . It decreased the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Safety and Hazards

Propiedades

IUPAC Name |

(4-methylpiperazin-1-yl)-(3-phenylazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-19-11-13-20(14-12-19)18(22)21-10-6-5-9-17(15-21)16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSHQZXZBHDLKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N'-[4-(trifluoromethyl)pyridin-2-yl]propanehydrazide](/img/structure/B2615114.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2615115.png)

![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2615117.png)

![6-Chloro-2-methyl-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2615127.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2615130.png)

![7-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2615133.png)